Relative Toxicity Ranking of p-Chloroacetanilide Versus o- and m-Chloroacetanilide Isomers and Unsubstituted Acetanilide in Rodent Models
p-Chloroacetanilide exhibits the highest relative toxicity among all three chloroacetanilide positional isomers and unsubstituted acetanilide. The LD₅₀ values determined in both mice and rats established a consistent toxicity ranking across species: p-chloroacetanilid > m-chloroacetanilid > acetanilid > o-chloroacetanilid [1]. Notably, the antipyretic activity of the chloroisomers in the rat decreases in the same sequence as their toxicity, indicating that the para-substituted isomer provides the highest therapeutic activity that is mechanistically coupled to its toxicological profile [1].
| Evidence Dimension | Acute toxicity (relative ranking) and antipyretic activity |
|---|---|
| Target Compound Data | p-Chloroacetanilid: Highest toxicity ranking among all four compounds; highest antipyretic activity among isomers |
| Comparator Or Baseline | m-Chloroacetanilid (second highest toxicity); Acetanilid (third); o-Chloroacetanilid (lowest toxicity) |
| Quantified Difference | Decreasing order: p-chloroacetanilid > m-chloroacetanilid > acetanilid > o-chloroacetanilid in both mice and rats; antipyretic activity follows identical ranking |
| Conditions | LD₅₀ determination in mice and rats; antipyretic activity assessment in rats |
Why This Matters
This direct intra-class comparison demonstrates that the para-chloro positional isomer is pharmacologically and toxicologically distinct from its ortho and meta counterparts, making isomer-specific procurement essential for studies requiring reproducible toxicological or antipyretic activity outcomes.
- [1] Smith, P.K., Hambourger, W.E. Antipyretic and Toxicity Studies With Acetanilid and o-, m-, and p-Chloroacetanilid. Journal of the American Pharmaceutical Association (Scientific Edition), 1935, 24(10), 767-770. View Source
